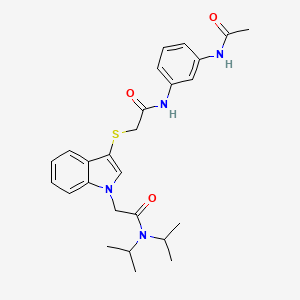
2-(3-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of Functional Groups:
Análisis De Reacciones Químicas
2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring, altering the compound’s properties.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound’s potential therapeutic applications include treatments for various diseases due to its biological activity.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole core can bind to multiple receptors, modulating various biological pathways. This binding can lead to the inhibition of enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Exhibits urease inhibition activity.
The uniqueness of 2-[3-({[(3-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-INDOL-1-YL]-N,N-BIS(PROPAN-2-YL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H32N4O3S |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-[3-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C26H32N4O3S/c1-17(2)30(18(3)4)26(33)15-29-14-24(22-11-6-7-12-23(22)29)34-16-25(32)28-21-10-8-9-20(13-21)27-19(5)31/h6-14,17-18H,15-16H2,1-5H3,(H,27,31)(H,28,32) |
Clave InChI |
JUMMOMBLWATSFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975551.png)

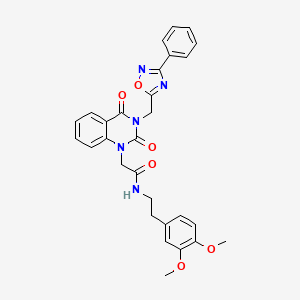

![N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
![1-(2,3-Dimethylphenyl)-3-{1-[6-methyl-2-(1H-pyrrol-1-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridin-3-YL]propyl}urea](/img/structure/B14975580.png)
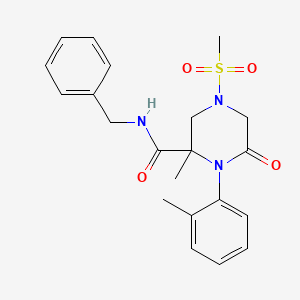
![8,8-Dimethyl-1-(3-methyl-butylsulfanyl)-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14975595.png)
![Methyl 4-(2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamido)benzoate](/img/structure/B14975599.png)
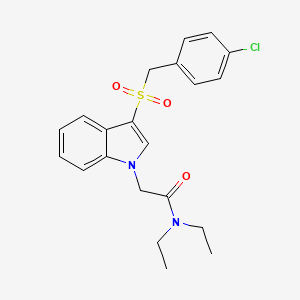
![N-(4-chlorobenzyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B14975610.png)
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975616.png)
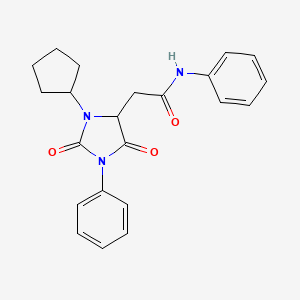
![1-(4-Methoxyphenyl)-4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B14975627.png)
